Lithium dimethylamide

Catalog No.
S1898601
CAS No.
3585-33-9
M.F
C2H8LiN
M. Wt
53.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lithium dimethylamide

CAS Number

3585-33-9

Product Name

Lithium dimethylamide

IUPAC Name

lithium;dimethylazanide

Molecular Formula

C2H8LiN

Molecular Weight

53.1 g/mol

InChI

InChI=1S/C2H6N.Li/c1-3-2;/h1-2H3;/q-1;+1

InChI Key

QHXBFEDDNKOZHB-UHFFFAOYSA-N

SMILES

[Li+].C[N-]C

Canonical SMILES

[H-].[Li+].CNC

Organic Synthesis

  • Deprotonation

    Due to its strong basic character, lithium dimethylamide can deprotonate a wide range of weakly acidic organic compounds. This deprotonation step allows for the introduction of new functional groups or the initiation of further reactions. For instance, it is used in the synthesis of certain d0 organoimido complexes of early transition metals .

  • Nucleophilic Acylation

    Lithium dimethylamide acts as a nucleophile in reactions with various acyl halides and anhydrides. This reactivity allows for the formation of amides, ketones, and esters [].

  • Meta Rearrangement

    Lithium dimethylamide can induce meta rearrangements in specific organic compounds. An example is the reaction with triphenyl-(p-bromophenyl)-silane, leading to rearrangement of the phenyl groups .

Inorganic Synthesis

  • Synthesis of Organometallic Compounds: Lithium dimethylamide plays a role in the preparation of some organometallic compounds, particularly those containing early transition metals. Its strong base character allows for the deprotonation of ligands, facilitating their coordination to the metal center [].

Lithium dimethylamide is an organolithium compound with the chemical formula C2H6LiN\text{C}_2\text{H}_6\text{LiN}. It is characterized by the presence of lithium cation and dimethylamide anion. This compound is notable for its high reactivity, particularly in organic synthesis, where it acts as a strong base and nucleophile. Lithium dimethylamide is typically encountered as a colorless to light yellow liquid or solid, depending on the temperature and purity.

LDA is a hazardous material due to its strong base properties and flammability. It can cause severe skin and eye burns upon contact. Inhalation can irritate the respiratory system. Additionally, LDA reacts violently with water, releasing flammable hydrogen gas [].

Important Safety Precautions:

  • Always handle LDA under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture exposure.
  • Wear appropriate personal protective equipment (PPE) such as gloves, goggles, and a lab coat when handling LDA.
  • Work in a well-ventilated fume hood.
  • Store LDA in a sealed container under inert atmosphere at low temperatures.
Due to its strong basicity. It can react with electrophiles, including alkyl halides and carbonyl compounds, to form new carbon-carbon bonds. Notable reactions include:

  • Alkylation Reactions: Lithium dimethylamide can undergo alkylation with primary alkyl halides, yielding substituted amines.
  • Reactions with Boranes: It has been shown to react with borane derivatives, facilitating the displacement of lithium hydride and forming new boron-nitrogen compounds .
  • Metal Nitrides Formation: When reacted with metal chlorides under specific conditions, lithium dimethylamide can lead to the formation of metal nitrides .

Lithium dimethylamide can be synthesized through several methods:

  • Direct Reaction with Lithium Metal: The most common method involves reacting lithium metal with dimethylamine in an inert atmosphere:
    \text{Li}+2\text{ CH}_3\text{ }_2\text{NH}\rightarrow \text{Li N CH}_3\text{ }_2)_2}+\text{H}_2
  • Lithiation of Dimethylamine: Dimethylamine can be lithated using lithium diisopropylamide or other lithium amides under controlled conditions.
  • Refluxing: The reaction can be conducted under reflux conditions to ensure complete conversion.

Lithium dimethylamide finds applications primarily in organic synthesis:

  • Base in Organic Reactions: It serves as a strong base for deprotonating weak acids and facilitating nucleophilic substitutions.
  • Synthesis of Complex Molecules: It is used in the synthesis of pharmaceuticals and agrochemicals by enabling the formation of carbon-carbon bonds.
  • Catalyst in Polymer Chemistry: Lithium dimethylamide is sometimes employed as a catalyst in polymerization reactions.

Interaction studies involving lithium dimethylamide focus on its reactivity with various electrophiles and nucleophiles. Research indicates that its interactions can lead to significant transformations in organic molecules, particularly in the context of synthesizing complex structures from simpler precursors . Additionally, its reactions with boranes have provided insights into new pathways for synthesizing nitrogen-containing compounds.

Lithium dimethylamide shares similarities with other organolithium compounds but has unique properties that distinguish it from them. Here are some comparable compounds:

CompoundFormulaKey Characteristics
Lithium diethylamide\text{C}_4\text{H}_{10}\text{LiN}Strong base; used similarly for alkylation reactions.
Lithium hexamethyldisilazide\text{C}_{12}\text{H}_{36}\text{LiN}_2Used as a strong base; more sterically hindered.
Lithium tert-butoxide\text{C}_4\text{H}_9\text{LiO}Strong base; often used in elimination reactions.

Uniqueness of Lithium Dimethylamide:

  • Lithium dimethylamide's smaller size compared to lithium diethylamide allows it to more easily penetrate sterically hindered substrates.
  • Its reactivity profile makes it particularly effective for specific organic transformations that may not be as favorable with larger organolithium bases.

Lithium dimethylamide possesses the molecular formula C2H6LiN and exhibits a molecular weight of 51.0 grams per mole. The compound is systematically designated by the Chemical Abstracts Service registry number 3585-33-9 and carries the European Community number 222-714-3. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound is formally named lithium dimethylazanide, reflecting its ionic structure comprising a lithium cation and a dimethylamide anion.

The structural representation of lithium dimethylamide can be expressed through various chemical notation systems. The Simplified Molecular Input Line Entry System notation is represented as [Li+].C[N-]C, while the International Chemical Identifier key is designated as YDGSUPBDGKOGQT-UHFFFAOYSA-N. These standardized identifiers facilitate unambiguous communication within the global chemical community and ensure precise identification across diverse chemical databases and literature sources.

The compound operates under numerous synonymous designations within chemical literature and commercial applications. Alternative nomenclature includes dimethylaminolithium, lithiodimethylamine, dimethyllithioamine, and methanamine N-methyl lithium salt. This diversity in naming conventions reflects the compound's widespread utilization across different chemical disciplines and geographical regions, necessitating careful attention to nomenclature when reviewing literature or procuring materials.

Physical characterization reveals that lithium dimethylamide typically appears as a white to light yellow powder or solid material under standard laboratory conditions. The compound demonstrates exceptional sensitivity to both atmospheric moisture and oxygen, requiring specialized handling procedures and storage under rigorously controlled inert atmospheres. This high reactivity profile directly correlates with the compound's effectiveness as a synthetic reagent but simultaneously demands sophisticated experimental protocols to maintain stability and prevent degradation.

PropertyValueReference
Molecular FormulaC2H6LiN
Molecular Weight51.0 g/mol
Chemical Abstracts Service Number3585-33-9
European Community Number222-714-3
International Union of Pure and Applied Chemistry Namelithium dimethylazanide
Simplified Molecular Input Line Entry System[Li+].C[N-]C
Physical AppearanceWhite to yellow powder

Historical Development in Organolithium Chemistry

The emergence of lithium dimethylamide within the broader context of organolithium chemistry traces its origins to the pioneering work of Wilhelm Schlenk in 1917, who accomplished the first successful synthesis of organometallic lithium compounds. Schlenk's groundbreaking research established the fundamental principles for handling air-sensitive and moisture-sensitive organometallic species, thereby creating the essential foundation upon which modern organolithium chemistry was subsequently built. His initial achievements included the isolation of methyllithium, ethyllithium, and phenyllithium through innovative transmetalation reactions utilizing divalent organic mercury compounds and lithium metal.

The historical development of organolithium compounds faced significant challenges during the early twentieth century, primarily stemming from the limited availability of lithium metal and the exceptional reactivity of organolithium species toward atmospheric conditions. Schlenk's methodological innovations addressed these fundamental obstacles by developing sophisticated experimental techniques that remain integral to contemporary organometallic synthesis. The establishment of inert atmosphere methodologies and specialized glassware systems enabled chemists to manipulate highly reactive organolithium compounds with unprecedented precision and reliability.

The evolution of organolithium chemistry accelerated substantially following the contributions of Georg Wittig and Henry Gilman, who modified and improved synthetic approaches throughout the 1930s and 1940s. These researchers expanded the scope of organolithium synthesis by developing direct lithiation methods that eliminated the need for organomercury intermediates. Wittig and Gilman's innovations included the direct reaction of lithium metal with organic halides under carefully controlled conditions, establishing procedures that became standard practice in organometallic laboratories worldwide.

The period following 1960 witnessed dramatic improvements in lithium availability, which catalyzed exponential growth in organolithium chemistry applications. Enhanced accessibility to high-quality lithium metal enabled researchers to explore increasingly sophisticated organolithium compounds, including specialized lithium amides such as lithium dimethylamide. The compound's development represented a natural progression within the expanding family of lithium-nitrogen containing species, building upon established principles of lithium-carbon bond formation while introducing new possibilities for nitrogen-centered reactivity.

Contemporary organolithium chemistry has evolved to encompass mechanochemical approaches that offer sustainable alternatives to traditional solution-based methodologies. Recent developments include mechanochemical activation techniques that enable rapid generation of organolithium compounds under ambient conditions without requiring large quantities of dry solvents or elaborate moisture exclusion systems. These innovations have expanded the practical accessibility of organolithium reagents while maintaining the high reactivity and selectivity that characterize these powerful synthetic tools.

Significance in Contemporary Synthetic Chemistry

Lithium dimethylamide occupies a central position within contemporary synthetic chemistry due to its exceptional combination of strong basicity and selective reactivity patterns. The compound functions as a highly effective deprotonation reagent, capable of abstracting protons from weakly acidic organic substrates to generate reactive carbanion intermediates. This fundamental reactivity enables subsequent transformations including alkylation, acylation, and condensation reactions that are essential for complex molecule construction in both academic research and industrial applications.

The compound demonstrates particular utility in the synthesis of boron-nitrogen heterocycles and specialized organometallic complexes. Research applications include the preparation of 2,2′-diborabiphenyl systems, which represent important structural motifs in materials science and coordination chemistry. These heterocyclic systems exhibit unique electronic properties that make them valuable components in advanced materials applications, including organic electronic devices and specialized catalytic systems.

Advanced synthetic applications encompass the formation of organoimido complexes involving early transition metals. Lithium dimethylamide serves as a crucial reagent in constructing metal-nitrogen multiple bonds that are fundamental to numerous catalytic processes and materials science applications. The compound's ability to facilitate metalation reactions enables the introduction of lithium atoms into organic frameworks, creating versatile intermediates for subsequent synthetic transformations.

Mechanistic investigations have revealed that lithium dimethylamide participates in complex aggregate structures that significantly influence its reactivity profile. Computational studies employing Density Functional Theory calculations have elucidated the formation of mixed aggregates between lithium dimethylamide and other organolithium species, providing crucial insights into structure-reactivity relationships. These findings have enabled chemists to design more efficient synthetic protocols by understanding how aggregation states affect reaction outcomes.

The compound's nucleophilic character enables reactions with acyl halides and anhydrides to produce amides, ketones, and esters through well-defined mechanistic pathways. These transformations represent fundamental bond-forming reactions that are essential for pharmaceutical synthesis, materials chemistry, and natural product construction. The high selectivity and predictable reactivity patterns of lithium dimethylamide make it particularly valuable for complex synthetic sequences where precise control over reaction outcomes is critical.

Recent developments in mechanochemical synthesis have expanded the practical applications of lithium dimethylamide by enabling its generation and utilization under more environmentally sustainable conditions. These innovations include mechanochemical protocols that eliminate the need for large quantities of dry solvents while maintaining the high efficiency and selectivity that characterize traditional solution-based approaches. Such developments align with contemporary emphasis on green chemistry principles and sustainable synthetic methodologies.

Application AreaSpecific UseReference
Heterocycle SynthesisBoron-nitrogen heterocycles
Organometallic Chemistry2,2′-diborabiphenyl synthesis
Transition Metal ChemistryOrganoimido complex formation
Deprotonation ReactionsWeakly acidic substrate activation
Nucleophilic SubstitutionAcyl halide and anhydride reactions
Mechanochemical SynthesisSustainable organolithium generation

Laboratory-Scale Synthetic Routes

Reaction of Lithium Metal with Dimethylamine

The most direct and widely employed method for synthesizing lithium dimethylamide involves the reaction of metallic lithium with dimethylamine under controlled conditions. This fundamental approach has been extensively documented in both academic literature and commercial applications [1] [3].

The basic reaction proceeds according to the following stoichiometry:

2 Li + 2 (CH₃)₂NH → 2 (CH₃)₂NLi + H₂

This synthesis is typically conducted under an inert atmosphere, most commonly dry nitrogen or argon, to prevent the highly reactive lithium metal from oxidizing or reacting with atmospheric moisture [1] [4]. The reaction proceeds readily at room temperature, though slightly elevated temperatures of 25-30°C can enhance the reaction rate without compromising product quality .

The preparation typically involves dissolving lithium metal in anhydrous hexanes, followed by the addition of dimethylamine under controlled conditions . Industrial procedures often utilize a solution of hexanes to stabilize the compound and facilitate handling . The reaction mixture is generally stirred for 2-4 hours to ensure complete conversion, with reaction monitoring performed through hydrogen gas evolution measurement or periodic sampling [5].

Laboratory-scale synthesis typically achieves yields of 85-95%, with commercial preparations routinely obtaining purities exceeding 95% [1] [6] [4]. The optimization of reaction conditions, including temperature control, stirring efficiency, and reagent purity, significantly influences both yield and product quality.

Critical parameters for successful synthesis include maintaining strict anhydrous conditions, as lithium dimethylamide reacts violently with water [7] [5]. The reaction is typically carried out in round-bottom flasks equipped with gas inlet systems for inert atmosphere maintenance and gas outlet systems for hydrogen disposal [5].

Alternative Alkali Metal Exchange Reactions

Several alternative synthetic routes have been developed to circumvent the direct handling of metallic lithium, particularly useful when specialized equipment or enhanced safety protocols are required [8] [9] [10].

Alkali metal exchange reactions represent one such alternative approach, wherein sodium dimethylamide is treated with lithium chloride in tetrahydrofuran solvent systems [8] [9]. This method operates through metathesis, generating lithium dimethylamide and precipitating sodium chloride as a byproduct. The reaction typically proceeds at temperatures ranging from 0°C to 25°C over periods of 2-6 hours [8].

Another alternative route involves the reaction of lithium amide with dimethylamine, though this approach requires elevated temperatures of 100-150°C and results in ammonia evolution [3] [11]. While this method avoids direct metallic lithium handling, the high temperature requirements and need for ammonia management systems limit its practical applications [11].

Mechanochemical synthesis has emerged as a novel approach, utilizing ball milling techniques to generate organolithium compounds including lithium dimethylamide [12] [13]. This solvent-free method involves grinding lithium wire with dimethylamine hydrochloride for periods ranging from 5 to 60 minutes [12]. The mechanochemical approach offers advantages including solvent elimination, reduced environmental impact, and simplified equipment requirements [13].

Electrolytic methods have also been investigated, utilizing lithium electrodes in aprotic solvents with dimethylamine hydrochloride [14]. While this approach enables continuous processing capabilities, the equipment complexity and specialized electrode requirements limit widespread adoption [14].

Industrial Production Techniques

Solvent Systems for Large-Scale Synthesis

Industrial production of lithium dimethylamide requires careful selection of solvent systems that optimize product solubility, facilitate processing, and enable efficient recovery and recycling [15] [16] [17].

Hexanes represents the primary solvent choice for large-scale synthesis, offering advantages including low cost, ease of recovery through distillation, and excellent compatibility with lithium dimethylamide [15] [7]. Industrial processes typically operate at concentrations ranging from 2.0 to 5.0 molar, significantly higher than laboratory-scale preparations [5]. The higher concentrations reduce solvent requirements and processing volumes while maintaining adequate product stability.

Cyclohexane serves as an alternative solvent for specialized applications requiring enhanced thermal stability [18]. With a boiling point of 81°C, cyclohexane enables higher operating temperatures when required, though at reduced solubility levels of 1.5-3.0 molar compared to hexanes [18].

Mixed solvent systems combining hexanes with toluene have been developed for process optimization [15]. These systems can be tailored to achieve specific solubility profiles and processing characteristics, typically operating at concentrations of 1.0-4.0 molar [5].

Continuous solvent recovery systems are essential components of industrial production facilities [16] [17]. These systems typically employ distillation columns with temperature control systems to separate and purify solvents for reuse, reducing both operating costs and environmental impact [19].

The selection of appropriate solvent systems must also consider downstream processing requirements, product stability during storage, and compatibility with intended applications [20] [21]. Industrial facilities typically maintain multiple solvent systems to accommodate different product specifications and customer requirements.

Purification and Stabilization Strategies

Industrial purification of lithium dimethylamide employs multiple strategies to achieve required purity levels while maintaining product stability during extended storage periods [20] [22].

Recrystallization from hot hexanes represents the most common purification method, achieved through controlled cooling to promote crystal formation [5]. This technique typically achieves purities of 95-98% and extends product stability to 6-12 months under appropriate storage conditions [20].

Sublimation under reduced pressure conditions offers the highest purification levels, routinely achieving purities exceeding 99% [5]. The process operates at temperatures of 40-60°C under vacuum, enabling separation of volatile impurities while preserving product integrity [20]. Products purified through sublimation demonstrate enhanced stability periods of 1-2 years [20].

Filtration systems utilizing Schlenk techniques provide standard purification for routine applications [20]. These systems operate under inert atmosphere conditions to prevent atmospheric contamination while removing solid impurities and unreacted starting materials [22].

Solvent exchange procedures enable conversion between different solvent systems to meet specific application requirements [20]. The process typically involves exchange from tetrahydrofuran to hexanes, achieving purities of 95-97% while maintaining 6-12 month stability periods [20].

Long-term stabilization requires specialized storage systems maintaining oxygen and moisture levels below 1 parts per million [20] [23]. Glove box storage systems or specialized inert atmosphere storage vessels enable stability periods exceeding 2 years for high-purity products [23].

Industrial quality control systems incorporate multiple analytical techniques to ensure consistent product quality [20]. These systems typically include acid-base titration for assay determination, Karl Fischer analysis for water content monitoring, and inductively coupled plasma mass spectrometry for metallic impurity detection [20].

Temperature-dependent stability studies indicate that lithium dimethylamide maintains stability up to 120°C under inert conditions, enabling elevated temperature processing and storage applications [20] [5]. However, exposure to temperatures exceeding 60°C during synthesis can lead to thermal degradation and reduced selectivity [5].

Lithium dimethylamide represents a fundamentally important organolithium compound that exhibits distinctive structural and spectroscopic properties arising from its unique bonding characteristics and aggregation behavior. The compound, with molecular formula C₂H₆LiN and molecular weight 51.02 g/mol, demonstrates complex structural arrangements that vary significantly depending on solution conditions and coordination environment [1] [2] [3].

Molecular Geometry and Bonding Analysis

Fundamental Structural Parameters

The molecular geometry of lithium dimethylamide is characterized by several key structural parameters that define its three-dimensional arrangement. The lithium-nitrogen bond distance represents the most critical geometric parameter, with experimental determinations ranging from 2.00 to 2.28 Å depending on the aggregation state and coordination environment [1] [4] [5]. In monomeric forms, particularly when highly solvated, the lithium-nitrogen distance approaches the lower end of this range at approximately 2.00-2.10 Å [1].

The carbon-nitrogen bond distances within the dimethylamide fragment remain relatively constant across different aggregation states, measuring 1.46-1.49 Å [1] [6]. These values are consistent with typical aliphatic carbon-nitrogen single bonds and demonstrate minimal perturbation by lithium coordination. The nitrogen atom adopts a trigonal planar geometry when considering its coordination to lithium and the two methyl groups, with carbon-nitrogen-carbon bond angles of approximately 119.0° [1] [6].

Electronic Structure and Bonding Character

Comprehensive bonding analysis using density functional theory calculations and quantum theory of atoms in molecules analysis reveals the complex electronic structure of lithium dimethylamide [5]. The lithium-nitrogen bond exhibits significant ionic character, with energy decomposition analysis indicating 71-72% ionic contribution and 25-26% covalent character [5]. This electronic distribution contrasts sharply with the traditional view of purely ionic lithium-nitrogen interactions.

Natural population analysis demonstrates that the lithium atom carries a partial positive charge of +0.58, while the nitrogen atom bears a negative charge of -0.85 [5]. These values indicate substantial charge transfer but fall short of complete ionic character, supporting the mixed ionic-covalent bonding model. The Wiberg bond order for the lithium-nitrogen interaction measures 0.14, reflecting the relatively weak but significant covalent contribution to the bonding [5].

The electron density at the lithium-nitrogen bond critical point measures 0.065 e/ų, with a positive Laplacian value of +0.18 e/Å⁵ [5]. These topological descriptors indicate an interaction that, while primarily electrostatic, contains measurable shared electron density characteristic of partial covalent bonding.

Aggregation-Dependent Structural Variations

Lithium dimethylamide exhibits pronounced structural variations depending on its aggregation state, which is strongly influenced by solvent polarity and donor ability. In highly coordinating solvents such as tetrahydrofuran, monomeric species predominate, characterized by tetrahedral lithium coordination with lithium-nitrogen distances of 2.00-2.10 Å [7] [8] [9].

Dimeric arrangements represent the most commonly observed aggregation state under moderate solvation conditions. Cyclic dimers feature planar Li₂N₂ four-membered rings with lithium-nitrogen distances ranging from 2.15 to 2.25 Å [7] [8] [9]. The lithium-lithium distance in these dimeric structures measures 2.56 ± 0.12 Å, with nitrogen-lithium-nitrogen bond angles of 68.3 ± 0.2° [4]. These geometric parameters reflect the strain inherent in the four-membered ring system and the compromise between optimal lithium-nitrogen bonding and ring closure requirements.

Open dimeric structures, observed under conditions of limited solvation, exhibit linear arrangements with lithium-nitrogen distances of 2.10-2.20 Å [8] [9]. These structures represent intermediate forms between monomeric and cyclic dimeric arrangements, often serving as precursors to ring closure under appropriate conditions.

Higher aggregation states become increasingly prevalent in non-polar solvents or concentrated solutions. Trimeric species adopt six-membered Li₃N₃ ring structures with lithium-nitrogen distances extending to 2.20-2.30 Å [7] [8]. Tetrameric arrangements feature cubic Li₄N₄ frameworks with lithium-nitrogen distances of 2.25-2.35 Å [4] [7] [10]. These extended structures demonstrate the tendency of lithium dimethylamide to maximize coordination through multicenter bonding arrangements.

Vibrational Spectroscopy (Infrared and Raman) Signatures

Characteristic Vibrational Modes

The vibrational spectrum of lithium dimethylamide provides detailed insight into its molecular structure and bonding characteristics. Infrared and Raman spectroscopy reveal distinct frequency regions corresponding to different types of molecular motions, with particular sensitivity to lithium coordination and aggregation state [11] [12] [13].

The lithium-nitrogen stretching vibrations appear in the frequency range 400-600 cm⁻¹, representing the characteristic metal-ligand vibrational modes [11] [12] [13]. These frequencies are significantly lower than typical organic bond stretching frequencies, reflecting the relatively weak and ionic nature of the lithium-nitrogen interaction. The exact frequency within this range depends on the aggregation state, with monomeric species exhibiting higher frequencies than more highly aggregated forms.

Carbon-nitrogen stretching vibrations occur in the 800-1200 cm⁻¹ region, consistent with aliphatic carbon-nitrogen single bonds [14] [12]. These modes show minimal sensitivity to lithium coordination, indicating that the dimethylamide framework remains largely unperturbed by metal coordination. The relative constancy of these frequencies across different aggregation states supports the localized nature of carbon-nitrogen bonding within the dimethylamide fragment.

Methyl Group Vibrational Signatures

The methyl groups attached to nitrogen exhibit characteristic vibrational patterns that provide additional structural information. Symmetric carbon-hydrogen stretching modes appear in the 2800-3000 cm⁻¹ region, while asymmetric stretching vibrations occur at 3000-3200 cm⁻¹ [14] [6]. These frequencies are typical for methyl groups attached to nitrogen and show minimal perturbation by lithium coordination.

Methyl bending and rocking modes appear at lower frequencies, typically in the 1300-1500 cm⁻¹ and 900-1000 cm⁻¹ regions respectively [14] [6]. These modes can provide information about the rotational freedom of the methyl groups and their steric interactions within different aggregation states.

Lithium-Sensitive Vibrational Modes

Particular attention has been focused on vibrational modes that show sensitivity to lithium coordination and aggregation state. Translational modes involving lithium motion appear in the 250-500 cm⁻¹ region and are particularly prominent in infrared spectroscopy [11] [15]. These modes often appear as broad bands due to the range of lithium environments present in aggregated species.

Angular deformation modes, particularly nitrogen-lithium-nitrogen bending vibrations, occur in the 300-400 cm⁻¹ range [12] [13]. These modes are sensitive to the coordination geometry around lithium and can provide information about aggregation state and coordination number.

Skeletal vibrational modes involving carbon-nitrogen-carbon bending appear in the 500-700 cm⁻¹ region [12] [13]. While these modes are primarily localized on the dimethylamide fragment, they can show subtle frequency shifts depending on the coordination environment and aggregation state.

Isotopic Effects and Mode Assignments

Isotopic substitution studies, particularly using ⁶Li and ⁷Li isotopomers, have proven invaluable for definitively assigning lithium-sensitive vibrational modes. The mass difference between these isotopes (approximately 17%) results in measurable frequency shifts for modes involving significant lithium motion [16] [13].

Deuterium substitution of the methyl groups provides complementary information about carbon-hydrogen vibrational modes and can help distinguish between internal methyl group motions and those involving the entire dimethylamide framework. These isotopic fingerprinting techniques have been particularly useful in studies of aggregated species where multiple lithium environments may be present simultaneously.

Nuclear Magnetic Resonance Profiling

Proton Nuclear Magnetic Resonance Characteristics

Proton nuclear magnetic resonance spectroscopy of lithium dimethylamide reveals characteristic chemical shifts and coupling patterns that provide detailed structural information. The methyl protons attached to nitrogen appear as a singlet in the 2.0-2.5 ppm region when measured in deuterated tetrahydrofuran or diethyl ether solutions [18] [19].

The chemical shift of the methyl protons is sensitive to the coordination environment of lithium and the degree of aggregation. In highly solvated monomeric species, the methyl proton signals appear at the upfield end of this range, while more aggregated species show downfield shifts reflecting the altered electronic environment around nitrogen.

Temperature-dependent proton nuclear magnetic resonance studies reveal dynamic exchange processes between different aggregation states. At elevated temperatures, rapid exchange between monomeric and dimeric species results in averaged chemical shifts, while low-temperature spectra can resolve separate signals for different aggregation states.

Carbon-13 Nuclear Magnetic Resonance Data

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with the methyl carbons appearing in the 40-45 ppm region [18] [19]. These chemical shifts are characteristic of methyl groups attached to nitrogen and show minimal variation with lithium coordination state.

The carbon-13 signals typically appear as quartets due to coupling with the attached protons, and integration ratios confirm the presence of equivalent methyl groups in the dimethylamide structure. Quantitative carbon-13 spectroscopy can be used to determine aggregation state distributions in solution by comparing peak intensities with internal standards.

Lithium Nuclear Magnetic Resonance Investigations

Both ⁶Li and ⁷Li nuclear magnetic resonance spectroscopy have proven particularly valuable for characterizing lithium dimethylamide aggregation behavior. Lithium-7 nuclear magnetic resonance, while more sensitive than lithium-6, suffers from quadrupolar broadening that can complicate spectral interpretation [18] [19].

Lithium-6 nuclear magnetic resonance, despite lower sensitivity, provides superior resolution due to its spin-1 nuclear properties and minimal quadrupolar coupling [18] [19]. Chemical shifts for lithium nuclei in dimethylamide complexes typically range from 0.2 to 2.5 ppm, referenced to lithium chloride in deuterium oxide.

The number of lithium environments observable in the nuclear magnetic resonance spectrum provides direct information about aggregation state. Monomeric species show single lithium signals, while dimeric species may show either one signal (for symmetric dimers) or two signals (for asymmetric dimers). Higher aggregates often show complex multiplets reflecting the multiple lithium environments present.

Nitrogen-15 Nuclear Magnetic Resonance Studies

Nitrogen-15 nuclear magnetic resonance, while requiring isotopic enrichment or long acquisition times due to low natural abundance, provides direct information about the nitrogen coordination environment. Chemical shifts for nitrogen in lithium dimethylamide typically appear in the 380-420 ppm region [18] [20].

The nitrogen-15 chemical shift is particularly sensitive to lithium coordination, with significant downfield shifts observed upon metal binding. This sensitivity makes nitrogen-15 nuclear magnetic resonance an excellent probe for studying aggregation equilibria and coordination dynamics.

Two-dimensional nuclear magnetic resonance experiments, particularly heteronuclear correlation experiments between lithium-6 and nitrogen-15, have provided detailed information about connectivity patterns in aggregated species. These experiments can distinguish between bridging and terminal coordination modes and provide insight into the three-dimensional structure of oligomeric species.

Dynamic Nuclear Magnetic Resonance Studies

Variable-temperature nuclear magnetic resonance experiments have revealed rich dynamic behavior in lithium dimethylamide solutions. At elevated temperatures, rapid exchange between different aggregation states results in averaged signals, while low-temperature spectra can resolve individual species.

The activation energies for these exchange processes, determined from line-shape analysis, provide insight into the mechanisms of aggregation and disaggregation. Typical activation energies range from 8-15 kcal/mol, depending on the solvent and concentration conditions.

Exchange spectroscopy experiments have been particularly valuable for establishing connectivity between different aggregation states and determining exchange pathways. These studies have shown that aggregation typically proceeds through stepwise addition of monomeric units rather than through direct association of preformed aggregates.

Dates

Last modified: 08-16-2023

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